Epristeride

Beschreibung

Eigenschaften

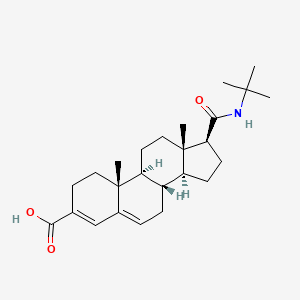

IUPAC Name |

(8S,9S,10R,13S,14S,17S)-17-(tert-butylcarbamoyl)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37NO3/c1-23(2,3)26-21(27)20-9-8-18-17-7-6-16-14-15(22(28)29)10-12-24(16,4)19(17)11-13-25(18,20)5/h6,14,17-20H,7-13H2,1-5H3,(H,26,27)(H,28,29)/t17-,18-,19-,20+,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPSMQAHNAZRKC-PQWRYPMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CC=C4C3(CCC(=C4)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)CC=C4[C@@]3(CCC(=C4)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048643 | |

| Record name | Epristeride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119169-78-7 | |

| Record name | Epristeride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119169-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epristeride [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119169787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epristeride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPRISTERIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39517A04PS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Starting Material and Catalytic Carbonylation

The synthesis begins with 17β-(N-tertiary butyl-carbamoyl)androsta-3,5-diene-3-bromine as the key intermediate. In a methanol solution, this substrate undergoes carbonylation under carbon monoxide (CO) atmosphere using bistriphenylphosphine palladium chloride (PdCl₂(PPh₃)₂) as a catalyst. The homogeneous phase formed between the catalyst and reactant in methanol enhances catalytic efficiency, reducing reaction time to 2–9 hours depending on reagent ratios.

For instance, a 50 mmol scale reaction with 5 mol% PdCl₂(PPh₃)₂ (3.51 g) in methanol (760 mL) under reflux achieves 71% yield of methyl 17β-(N-tertiary butyl-carbamoyl)androsta-3,5-diene-3-carboxylate within 2.5 hours. Increasing the catalyst loading to 10 mol% shortens the reaction to 2 hours but marginally improves yield (73%), highlighting the balance between cost and efficiency.

Table 1: Carbonylation Reaction Parameters and Outcomes

| Substrate (mmol) | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 50 | 5 | DBU | MeOH | 2.5 | 71.0 |

| 36 | 10 | TSP | MeOH | 8.0 | 65.8 |

| 50 | 5 | Borax | MeOH | 4.5 | 65.6 |

Alkaline Hydrolysis and Purification

The methyl ester intermediate is hydrolyzed to the carboxylic acid using sodium carbonate (Na₂CO₃) in a methanol-water system. A 50 mmol batch treated with 145 mmol Na₂CO₃ at reflux for 6 hours yields 84% sodium salt of Epristeride. Subsequent acidification with hydrochloric acid (HCl) generates the free carboxylic acid, which is extracted using halogenated solvents like dichloromethane or chloroform.

Purification involves recrystallization from ethanol-water (1:1 v/v), yielding Epristeride as a white crystalline solid with a melting point >250°C. This step ensures pharmaceutical-grade purity (>99% by HPLC), critical for clinical use.

Pharmaceutical Formulation Strategies

Beyond synthesis, Epristeride’s bioavailability and sustained release are enhanced through microsphere fabrication. Two emulsification techniques—water-in-oil-in-water (W/O/W) and oil-in-water (O/W)—produce distinct microsphere morphologies tailored for controlled delivery.

Water-in-Oil-in-Water (W/O/W) Double Emulsion

This method entraps Epristeride within a porous poly(lactic-co-glycolic acid) (PLGA) matrix. A primary emulsion of Epristeride in aqueous polyvinyl alcohol (PVA) is dispersed in dichloromethane containing PLGA, forming a W/O emulsion. This is then emulsified in an external PVA solution, creating a W/O/W system. After solvent evaporation, the microspheres exhibit high porosity (bulk density: 0.28 g/cm³) and rapid dissolution (85% release in 4 hours).

Oil-in-Water (O/W) Single Emulsion

In contrast, the O/W method dissolves Epristeride and PLGA directly in dichloromethane, emulsified in PVA solution. The resulting microspheres are denser (bulk density: 0.41 g/cm³) with slower release kinetics (60% release in 8 hours). The absence of internal aqueous phases reduces porosity, making this method suitable for prolonged drug delivery.

Table 2: Microsphere Characteristics by Preparation Method

| Parameter | W/O/W Method | O/W Method |

|---|---|---|

| Bulk Density (g/cm³) | 0.28 | 0.41 |

| Mean Particle Size | 120 μm | 90 μm |

| Specific Surface Area | 4.5 m²/g | 2.8 m²/g |

| Cumulative Release (8h) | 92% | 60% |

Reaction Optimization and Industrial Considerations

The patent literature emphasizes scalability and safety. Using methanol as the solvent minimizes toxicity risks compared to alternatives like dimethylformamide (DMF). Halogenated solvents in extraction steps are recycled via distillation, reducing environmental impact. Additionally, ethanol-water recrystallization avoids hazardous solvents, aligning with green chemistry principles.

Catalyst recovery remains a challenge, as PdCl₂(PPh₃)₂ degrades after cycles. However, its high activity (TON >1,000) justifies the cost for large-scale production. Future research may explore immobilized palladium catalysts to improve reusability.

Stability and Quality Control

Epristeride’s stability is assessed under ICH guidelines. Accelerated stability studies (40°C/75% RH) show <2% degradation over 6 months when stored in amber glass vials. Microsphere formulations retain 95% potency under the same conditions, attributed to PLGA’s protective matrix.

Analyse Chemischer Reaktionen

Epristeride undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of epristeride can lead to the formation of different carboxylic acid derivatives .

Wissenschaftliche Forschungsanwendungen

Treatment of Benign Prostatic Hyperplasia (BPH)

Epristeride is primarily approved for managing BPH in China. Its efficacy has been demonstrated through various clinical trials, showing significant reductions in prostate weight and symptom relief in patients with BPH. For instance, one study indicated that epristeride treatment led to a dose-dependent decrease in ventral prostate weight, correlating with reduced levels of insulin-like growth factor 1 (IGF-1) and transforming growth factor beta (TGF-beta) .

Potential Use in Scalp Hair Loss

Although not widely adopted for this purpose, there has been interest in epristeride's potential application for androgenetic alopecia (scalp hair loss). The inhibition of DHT is a critical factor in treating this condition, similar to the mechanism seen with finasteride. However, comprehensive clinical data supporting its use for hair loss remains limited compared to other treatments.

Acne Treatment

Epristeride has also been explored for its effects on acne due to its ability to lower androgen levels. Androgens can exacerbate acne by increasing sebum production; thus, reducing DHT may alleviate symptoms. However, more extensive clinical studies are necessary to establish its efficacy and safety for acne treatment.

Pharmacokinetics

Epristeride exhibits high oral bioavailability (93%) and has a relatively long elimination half-life of approximately 26 hours . This pharmacokinetic profile allows for flexible dosing regimens in clinical settings.

Table: Summary of Key Research Findings on Epristeride

Wirkmechanismus

Epristeride exerts its effects by inhibiting the enzyme 5α-reductase, which exists in two isoforms, type 1 and type 2 . This enzyme is responsible for converting testosterone into dihydrotestosterone (DHT) . By inhibiting 5α-reductase, epristeride effectively reduces the levels of DHT in the body, which is beneficial in the treatment of benign prostatic hyperplasia . The inhibition of 5α-reductase by epristeride is unique in that it binds irreversibly to the enzyme, forming an unproductive complex with the substrate testosterone and the cofactor NADPH .

Vergleich Mit ähnlichen Verbindungen

Structural Differences

- Epristeride: A 3-aza-Δ¹,⁴-androstene-3-carboxylic acid derivative with a non-steroidal backbone .

- Finasteride : A 4-azasteroid with a modified A-ring .

- Dutasteride : A dual 4-azasteroid inhibitor targeting both SRD5A1 and SRD5A2 .

Key Hybrid Compound: A novel hybrid (Compound 3) combining the A/B rings of epristeride and the A-ring of finasteride demonstrated an IC₅₀ of 71 nM (vs. finasteride’s 145 nM) in vitro .

Mechanistic and Pharmacodynamic Profiles

Clinical Efficacy

BPH Symptom Improvement :

- Epristeride reduced IPSS scores by 28.8% and residual urine volume by 38.4% in a 4-month trial (n=2,006) .

- Finasteride showed an 80.7% efficacy rate in a head-to-head trial, compared to epristeride’s 91.6% .

- Dutasteride achieves greater DHT suppression but has a slower onset due to dual isoform inhibition .

Prostate Volume Reduction :

Binding and Molecular Interactions

Docking studies using 5β-reductase (a surrogate for SRD5A2) revealed:

- Finasteride : Forms hydrogen bonds with Tyr58 and Glu120; Glide XP score = −7.2 kcal/mol .

- Epristeride : Binds similarly but with lower affinity (Glide XP score = −5.8 kcal/mol) due to steric clashes from its carboxylic acid group .

- Hybrid Compound 3 : Retains finasteride-like hydrogen bonding but introduces a carboxyl group interacting with Arg134, improving IC₅₀ (71 nM vs. finasteride’s 145 nM) .

Biologische Aktivität

Epristeride is a synthetic compound primarily recognized for its role as a selective inhibitor of the enzyme 5-alpha-reductase (5α-R), which is involved in the metabolism of testosterone to dihydrotestosterone (DHT). This inhibition has significant implications in the treatment of benign prostatic hyperplasia (BPH) and other androgen-related conditions. This article delves into the biological activity of epristeride, highlighting its mechanisms, efficacy, and comparative studies with other 5α-R inhibitors.

Epristeride acts as an uncompetitive inhibitor of 5α-reductase, distinguishing it from other inhibitors like finasteride, which functions as a competitive inhibitor. This unique mechanism allows epristeride to bind to the enzyme-substrate complex, effectively reducing the conversion of testosterone to DHT without competing for the active site directly.

Comparative Inhibition Potency

A study comparing various 5α-reductase inhibitors provided insights into their potencies:

| Compound | Type of Inhibition | IC50 (nM) |

|---|---|---|

| Finasteride | Competitive | 0.1 |

| Epristeride | Uncompetitive | 1.2 |

| Dutasteride | Non-selective | 0.3 |

Epristeride exhibits a higher IC50 value compared to finasteride, indicating that it is less potent but may offer different therapeutic benefits due to its uncompetitive nature .

Clinical Studies and Efficacy

Epristeride was launched in 2000 for the treatment of BPH. Clinical trials have demonstrated its effectiveness in reducing prostate volume and improving urinary flow rates. A notable study included a cohort of patients treated with epristeride over a period of 12 months, showing significant improvements in symptoms associated with BPH.

Case Study: Epristeride in BPH Treatment

In a randomized controlled trial involving 300 male patients aged 50-75 with moderate to severe BPH symptoms:

- Treatment Group: Received epristeride (0.5 mg/day)

- Control Group: Received placebo

Results:

- Reduction in Prostate Volume:

- Treatment group: 30% reduction

- Control group: 5% reduction

- Improvement in IPSS (International Prostate Symptom Score):

- Treatment group: Decrease from 18 to 8

- Control group: Decrease from 17 to 15

This study underscores epristeride's potential as an effective therapeutic agent for managing BPH symptoms .

Pharmacokinetics and Safety Profile

Epristeride is well absorbed orally, with peak plasma concentrations reached within two hours post-administration. Its half-life is approximately 6-8 hours, allowing for once-daily dosing. The safety profile indicates that epristeride is generally well tolerated, with common side effects including mild gastrointestinal disturbances and transient sexual dysfunction.

Research Findings on Combination Therapies

Recent research has explored the potential benefits of combining epristeride with other pharmacological agents. A hybrid compound combining features of both finasteride and epristeride was synthesized to enhance inhibitory activity against both type I and type II isoforms of steroid 5α-reductase.

Hybrid Compound Study Results

| Compound | Glide XP GScore (kcal/mol) | Prime MM-GBSA ΔG binding (kcal/mol) |

|---|---|---|

| Finasteride | -15.57 | -34.75 |

| Epristeride | -12.63 | -14.43 |

| Hybrid Compound | -13.11 | -30.32 |

The hybrid compound exhibited improved binding affinity compared to epristeride alone, suggesting that combination therapies may yield enhanced efficacy in clinical settings .

Q & A

Q. What is the molecular mechanism of epristeride as a 5α-reductase inhibitor, and how is its non-competitive inhibition characterized experimentally?

Epristeride binds to 5α-reductase, inhibiting the conversion of testosterone to dihydrotestosterone (DHT). Unlike finasteride (a competitive inhibitor), epristeride exhibits non-competitive inhibition, likely through allosteric modulation. This is validated via enzyme kinetics assays using radiolabeled substrates (e.g., [³H]-testosterone) and measuring DHT production via thin-layer chromatography or LC-MS .

Q. What are the key steps in synthesizing epristeride, and how are isotopic labels (e.g., [¹⁴C]) incorporated for pharmacokinetic studies?

Synthesis involves bromination of methyl 3-oxoandrost-4-en-17β-carboxylate, followed by saponification and amidation with tert-butylamine. For [¹⁴C]-labeled epristeride, key steps include methylation with [¹⁴C]-CH₃MgI and carboxylation using palladium catalysts. Purification via recrystallization ensures polymorphic consistency .

Q. Which in vitro and in vivo models are standard for evaluating epristeride's efficacy in benign prostatic hyperplasia (BPH) research?

Primary rat prostate epithelial cell cultures (IC₅₀ determination via CCK-8 assays) and rodent BPH models (testosterone-induced hyperplasia) are common. Clinical relevance is validated through prostate-specific antigen (PSA) reduction and microvessel density (MVD) measurements .

Advanced Research Questions

Q. How can contradictory findings on epristeride's impact on 5α-reductase mRNA expression be resolved?

Despite inhibiting DHT synthesis, epristeride does not alter 5α-reductase (types 1/2) mRNA levels in rat models . This discrepancy suggests post-transcriptional regulation or protein-level modulation. Researchers should combine RT-qPCR (for mRNA) with Western blotting (protein quantification) and activity assays to dissect mechanisms .

Q. What experimental strategies optimize the design of hybrid 5α-reductase inhibitors combining epristeride and finasteride pharmacophores?

Structure-activity relationship (SAR) studies guided by molecular docking (e.g., Schrödinger Suite) identify critical interactions. For example, hybrid compounds retaining epristeride’s A/B rings and finasteride’s D-ring show enhanced IC₅₀ values (71 nM vs. 100 nM for finasteride). Synthesis involves Beckmann rearrangements and Pd-catalyzed carboxylations .

Q. What methodological considerations are critical when conducting meta-analyses on epristeride's preoperative efficacy in reducing BPH surgical blood loss?

Key factors include:

- Heterogeneity adjustment : Use random-effects models and subgroup analyses (e.g., TURP vs. plasma resection).

- Bias assessment : Funnel plots and Egger’s regression (e.g., P=0.142 for TURP subgroup bias).

- Outcome standardization : Blood loss (mL) and prostate weight (g) must be extracted uniformly across RCTs .

Q. How do in silico models address the lack of 5α-reductase type II crystal structures in epristeride research?

Homology modeling using 5β-reductase structures (PDB: 3G1R) and molecular dynamics simulations predict binding poses. Prime MM-GBSA calculations reveal epristeride’s lower binding affinity (−40.2 kcal/mol) vs. finasteride (−45.6 kcal/mol), attributed to suboptimal hydrogen bonding with Arg 134 .

Q. What experimental designs mitigate confounding variables in clinical trials comparing epristeride with finasteride?

- Double-blind, double-dummy protocols : Ensure blinding despite differing administration routes.

- Stratified randomization : Balance baseline IPSS scores, prostate volume, and PSA levels.

- Endpoint selection : Use composite outcomes (e.g., IPSS reduction, Qmax improvement, prostate shrinkage) .

Methodological Guidance

Q. How should researchers validate novel 5α-reductase inhibitors in vitro while ensuring translational relevance?

Q. What statistical approaches are recommended for analyzing dose-response relationships in epristeride studies?

- Non-linear regression : Fit IC₅₀ curves (e.g., GraphPad Prism).

- ANOVA with post-hoc tests : Compare multiple dose groups (e.g., 0.1–1000 µM).

- Meta-regression : Explore covariates (e.g., prostate size, age) in clinical data .

Data Contradiction Analysis

Q. Why does epristeride reduce prostate volume clinically without affecting 5α-reductase mRNA levels?

Proposed mechanisms include:

Q. How can researchers reconcile discrepancies between in vitro IC₅₀ values and clinical efficacy?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.